![molecular formula C18H26N2O4 B3175560 (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol CAS No. 957505-61-2](/img/structure/B3175560.png)

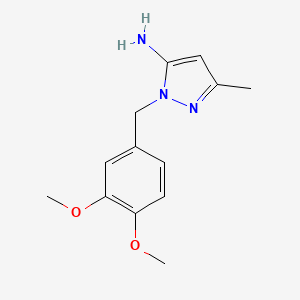

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol

Overview

Description

The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol is a complex organic molecule. It has a molecular weight of 190.2 . The compound is stored at room temperature in an inert atmosphere .

Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple chiral centers . It contains a phenylpiperazine group attached to a tetrahydrofurodioxol ring system, which is further substituted with two methyl groups .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 190.2 . The InChI code for this compound is1S/C8H14O5/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,9-10H,3H2,1-2H3/t4-,5-,6-,7-/m1/s1 .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Asymmetric Synthesis : Research into asymmetric synthesis techniques has utilized similar compounds for the creation of polyketide spiroketals, demonstrating high stereo- and enantioselectivity. These compounds are valuable for their cytotoxicity against cancer cell lines, highlighting potential applications in drug development (Meilert, Pettit, & Vogel, 2004).

Nematicidal and Antifungal Properties : A series of hybrid heterocyclic compounds structurally related have been synthesized and shown significant nematicidal activity against certain nematodes and antifungal activity, showcasing their potential as agricultural chemicals (Srinivas, Sunitha, Karthik, & Reddy, 2017).

Corrosion Inhibition : Compounds bearing structural similarities have been evaluated as inhibitors for mild steel corrosion in acidic environments. Their effectiveness is attributed to the adsorption behavior, offering insights into protective coatings or treatments for metal preservation (Koulou et al., 2020).

Medicinal Chemistry and Pharmacology

Antihypertensive Agents : Certain derivatives have been synthesized as alpha 1-adrenoceptor antagonists, exhibiting significant binding affinity and antihypertensive effects in animal models. These findings indicate potential therapeutic applications for hypertension management (Chern et al., 1993).

Analgesic Activity : Research on isothiazolo[5,4-b]pyridine derivatives, including those with phenylpiperazin-1-yl groups, has shown profiles of activity indicative of central serotoninergic system stimulation, with implications for developing new analgesic drugs (Malinka & Rutkowska, 1997).

Material Science and Sensor Applications

- Ionophore for Sensor Applications : Computational and experimental studies on U-shaped molecules similar in structure have demonstrated their capacity to bind metal cations, suggesting potential use as ionophores in sensor technologies. This application is critical for environmental monitoring and industrial processes (Cordaro et al., 2011).

Safety and Hazards

Mechanism of Action

Mode of Action

The presence of a phenylpiperazine moiety suggests it may interact with receptors or enzymes in the body, leading to changes in cellular function .

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have shown significant nematicidal activity against certain nematodes and notable antifungal activity against various fungi.

Pharmacokinetics

Its bioavailability, how quickly it is absorbed into the bloodstream, how it is distributed in the body, how it is metabolized, and how it is excreted are all factors that would need to be investigated in pharmacokinetic studies .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific information about its targets and mode of action, it’s difficult to predict how these factors might impact its function .

Properties

IUPAC Name |

(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(3-phenylpiperazin-1-yl)methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2)23-16-15(21)14(22-17(16)24-18)11-20-9-8-19-13(10-20)12-6-4-3-5-7-12/h3-7,13-17,19,21H,8-11H2,1-2H3/t13?,14-,15+,16-,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMLOGYQCJGNEB-SLUKUZTOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)CN3CCNC(C3)C4=CC=CC=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCNC(C3)C4=CC=CC=C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B3175505.png)

![2-[1-(3,4-Dimethoxy-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175513.png)

![2-[1-(2-Chloro-phenyl)-ethyl]-5-methyl-2H-pyrazol-3-ylamine](/img/structure/B3175519.png)

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-(pyridin-3-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175546.png)

![(3aR,5R,6S,6aR)-5-{[bis(2-hydroxyethyl)amino]methyl}-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3175552.png)